molecular formula C17H18N2O2 B5805388 N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide

Katalognummer B5805388
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: FVBADGBPFWMTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was approved by the FDA in 1998 and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the COX-2 enzyme, reducing inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining.

Wirkmechanismus

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By reducing the production of these prostaglandins, N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide reduces pain and inflammation without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide is that it selectively inhibits the COX-2 enzyme, reducing pain and inflammation without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining. This makes it a safer alternative to traditional NSAIDs, which can cause stomach ulcers and bleeding. One limitation of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide is that it can increase the risk of cardiovascular events, such as heart attack and stroke, particularly in patients with a history of cardiovascular disease.

Zukünftige Richtungen

There are several potential future directions for research involving N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide. One area of research is the drug's potential use in the treatment of cancer. Studies have shown that N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. Another area of research is the drug's potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain and improve cognitive function. Additionally, research could be conducted to investigate the potential use of N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.

Synthesemethoden

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 4-bromoaniline with 2,5-dimethylbenzoyl chloride to form 4-(2,5-dimethylbenzoyl)aniline. The resulting compound is then acetylated using acetic anhydride to form N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential use in the treatment of various diseases. One area of research has been the drug's potential use in the treatment of cancer. Studies have shown that N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain and improve cognitive function.

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-4-5-12(2)16(10-11)17(21)19-15-8-6-14(7-9-15)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBADGBPFWMTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.